Fuscin

描述

Fuscin is a compound known for its role as an inhibitor of NADH dehydrogenase, which is a key enzyme in the mitochondrial respiratory chain. This compound has been studied for its ability to block the transfer of electrons in the respiratory chain at the level of the first site, similar to how rotenone and amytal function .

科学研究应用

Fuscin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a research tool to study the mechanisms of electron transfer and inhibition in the mitochondrial respiratory chain.

Biology: It is employed in studies related to cellular respiration and energy production, helping researchers understand the effects of inhibiting NADH dehydrogenase.

Medicine: this compound’s role as an inhibitor of NADH dehydrogenase makes it a potential candidate for studying diseases related to mitochondrial dysfunction.

作用机制

- Specifically, it inhibits the translocation of the elongation factor G (EF-G) from the ribosome, disrupting protein elongation .

- This disruption impairs the elongation phase of translation, ultimately inhibiting bacterial growth .

- By blocking EF-G translocation, Fusidic acid disrupts the ribosomal machinery, leading to impaired protein production .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Fusidic acid is available in topical creams and eyedrops, but it also comes in systemic formulations (tablets and injections). It reaches the site of infection via topical application or systemic circulation. Metabolism details are not provided in the available information. Excretion pathways are not specified. Systemic formulations affect bioavailability, but specific details are lacking .

Result of Action

Action Environment

- The compound’s efficacy depends on proper application (topical or systemic) and adherence to treatment. Stability may vary based on formulation (creams, eyedrops, tablets, or injections). External factors (e.g., pH, temperature, humidity) may influence stability and efficacy .

化学反应分析

Fuscin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, which may involve the use of reducing agents to convert it into different reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions vary depending on the desired product.

The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Fuscin can be compared with other similar compounds that inhibit NADH dehydrogenase, such as:

Rotenone: A well-known inhibitor of NADH dehydrogenase that also blocks electron transfer at the first site of the respiratory chain.

Amytal: Another inhibitor that functions similarly to this compound and Rotenone by blocking electron transfer in the mitochondrial respiratory chain.

The uniqueness of this compound lies in its specific binding properties and the potential for different applications in scientific research compared to other inhibitors.

属性

IUPAC Name |

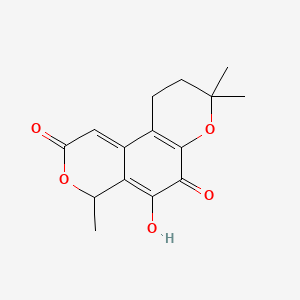

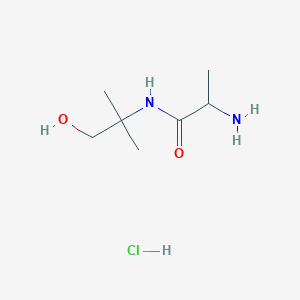

5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-11-9(6-10(16)19-7)8-4-5-15(2,3)20-14(8)13(18)12(11)17/h6-7,17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJKAGRXDVEZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=O)C3=C(C2=CC(=O)O1)CCC(O3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874665 | |

| Record name | Fuscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-85-2 | |

| Record name | Fuscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fuscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J373729M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of fuscin?

A1: this compound has a molecular formula of C15H16O5 and a molecular weight of 276.29 g/mol. [, , ]

Q2: Are there any spectroscopic data available for this compound?

A2: While a distinct absorption band is not characteristic of this compound, it exhibits diffuse absorption below 500 mμ. [] Further structural insights can be gleaned from studies employing techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , , , ]

Q3: Where does this compound exert its inhibitory effect on the electron transport chain in animal mitochondria?

A3: Research suggests that this compound's site of action lies within the NAD respiratory chain, specifically between the non-heme iron component of the NADH-dehydrogenase and cytochrome b. [] This is supported by observations that this compound prevents the reduction of cytochrome b by glutamate and the succinate-linked reduction of mitochondrial NAD in rat liver mitochondria. [] Furthermore, in beef heart mitochondria, this compound demonstrates comparable inhibition of NADH-oxidase and NADH-menadione reductase. []

Q4: Does this compound's mode of action differ in yeast mitochondria compared to animal mitochondria?

A4: Yes, this compound exhibits distinct inhibitory patterns in yeast mitochondria compared to animal mitochondria. In Candida utilis mitochondria, it inhibits both succinate and pyruvate oxidations, partially hindering cytochrome b reduction by succinate and ubiquinone reoxidation by pyruvate. []

Q5: What is the evidence suggesting different sites of action for this compound and rotenone in yeast mitochondria?

A5: Several lines of evidence point to distinct targets for this compound and rotenone in yeast mitochondria. Firstly, this compound inhibits respiration to a similar extent regardless of whether succinate or pyruvate is the substrate, in contrast to rotenone. [] Secondly, Candida utilis mitochondria that are either naturally insensitive to rotenone or have lost their sensitivity due to iron limitation remain susceptible to this compound's inhibitory effects. []

Q6: What is fuscinarin, and how does its activity compare to this compound?

A6: Fuscinarin is a compound structurally related to this compound, isolated alongside 10-methoxydihydrothis compound and this compound from the soil fungus Oidiodendron griseum. All three compounds displayed competitive binding to the human CCR5 receptor, a key target in HIV-1 entry, in a scintillation proximity assay using macrophage inflammatory protein (MIP)-1 alpha. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)

![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)

![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)

![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)